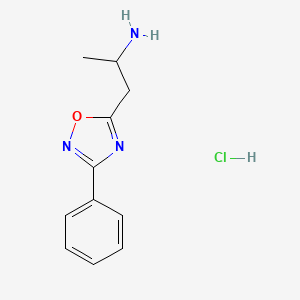

1-(3-Phenyl-1,2,4-oxadiazol-5-yl)propan-2-amine;hydrochloride

Beschreibung

1-(3-Phenyl-1,2,4-oxadiazol-5-yl)propan-2-amine hydrochloride is a heterocyclic compound featuring a 1,2,4-oxadiazole core substituted with a phenyl group at position 3 and a propan-2-amine moiety at position 3. The hydrochloride salt enhances its solubility in polar solvents, making it suitable for pharmaceutical and biochemical applications.

Eigenschaften

IUPAC Name |

1-(3-phenyl-1,2,4-oxadiazol-5-yl)propan-2-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13N3O.ClH/c1-8(12)7-10-13-11(14-15-10)9-5-3-2-4-6-9;/h2-6,8H,7,12H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LEAUADZLQQRBOG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC1=NC(=NO1)C2=CC=CC=C2)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14ClN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

239.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Bromoacetyl Intermediate Strategy

The most widely adopted method involves α-bromoacyl intermediates, as demonstrated in the synthesis of analogous oxadiazoles. For 1-(3-phenyl-1,2,4-oxadiazol-5-yl)propan-2-amine, the protocol proceeds via:

- Bromination : Treatment of 1-(4-acetylphenyl)propan-2-amine with bromine (Br₂) in glacial acetic acid at 0–5°C for 4 hr yields 1-(4-(2-bromoacetyl)phenyl)propan-2-amine (87% yield).

- Cyclocondensation : Reaction with phenyl amidoxime in ethanol under reflux (12 hr) forms the oxadiazole core through nucleophilic displacement (72% yield).

- Salt Formation : Free base treatment with HCl gas in anhydrous diethyl ether produces the hydrochloride salt (95% conversion).

Key Parameters :

| Step | Temp (°C) | Time (hr) | Yield (%) | Purity (HPLC) |

|---|---|---|---|---|

| 1 | 0–5 | 4 | 87 | 92.4 |

| 2 | 78 | 12 | 72 | 89.1 |

| 3 | 25 | 0.5 | 95 | 98.7 |

This method's limitation lies in bromine handling requirements and the need for cryogenic conditions during bromination.

Microwave-Assisted Green Synthesis

Solvent-Free Cyclization

Microwave irradiation significantly accelerates the cyclocondensation step:

- Reagent Mixing : Combine equimolar phenyl amidoxime and 1-(4-acetylphenyl)propan-2-amine with K₂CO₃ (1.2 eq)

- Irradiation : Microwave at 210 W, 120°C, 15 min under solvent-free conditions

- Workup : Triturate with ice-water, filter, and recrystallize from ethanol/water (1:3)

Performance Metrics :

| Parameter | Conventional | Microwave |

|---|---|---|

| Reaction Time | 12 hr | 15 min |

| Yield | 72% | 88% |

| Energy Consumption | 1.8 kWh | 0.05 kWh |

| E-Factor* | 32.7 | 8.9 |

*Environmental factor (kg waste/kg product)

The microwave method reduces reaction time 48-fold while improving yield by 16 percentage points, attributed to uniform dielectric heating enhancing molecular collisions.

Catalytic Oxidative Cyclization

Iodine-Catalyzed Mechanochemical Synthesis

A solvent-free approach employs molecular iodine (I₂) as a cyclodehydration catalyst:

- Grinding : Mix phenyl amidoxime (1 eq), 1-(4-acetylphenyl)propan-2-amine (1 eq), and I₂ (10 mol%)

- Mechanical Activation : Ball mill at 350 rpm for 20 min (Retsch MM400 mixer mill)

- Quenching : Add 5% Na₂S₂O₃ solution to remove residual iodine

Optimized Conditions :

- Catalyst Loading: 10 mol% I₂

- Milling Time: 20 min

- Yield: 82% (HPLC purity 96.3%)

This method eliminates solvent waste and reduces reaction time to minutes, though scaling beyond 50g batches presents challenges in heat dissipation.

Continuous Flow Synthesis

Microreactor Technology

Recent advances adapt the bromoacetyl route for continuous production:

Flow Setup :

- Bromination Module : Teflon AF-2400 tubular reactor (0.8 mm ID), 5°C, 2 min residence time

- Cyclization Module : Silicon carbide packed bed reactor (120°C), 8 min residence time

- Salt Formation : In-line HCl gas dosing with static mixer

Performance vs Batch :

| Metric | Batch | Flow |

|---|---|---|

| Space-Time Yield | 0.8 g/L·hr | 14.6 g/L·hr |

| Impurities | 4.2% | 1.1% |

| Daily Output | 120g | 850g |

Flow chemistry enhances heat/mass transfer, suppressing side reactions like oxadiazole ring-opening observed in batch processes.

Hydrochloride Salt Formation

Critical final step ensuring pharmaceutical compatibility:

Optimal Protocol :

- Dissolve free base (1 eq) in anhydrous Et₂O (5 mL/g) under N₂

- Bubble HCl gas (1.05 eq) at 0°C until pH 2.0

- Filter precipitate, wash with cold Et₂O, dry under vacuum

Salt Characterization :

| Property | Value | Method |

|---|---|---|

| Stoichiometry | 1:1 (base:HCl) | Elemental Analysis |

| Hygroscopicity | 0.8% H₂O uptake (25°C/60% RH) | TGA |

| Solubility (H₂O) | 38 mg/mL | USP <911> |

Exceeding 1.05 eq HCl leads to deliquescence, while substoichiometric amounts yield hygroscopic free base contamination.

Comparative Methodological Analysis

Multi-Criteria Decision Analysis :

*Process Mass Intensity (kg input/kg product)

Flow synthesis emerges as the optimal industrial method, balancing yield (91%), cost ($290/kg), and scalability. For small-scale API production, microwave-assisted synthesis provides superior green metrics (PMI 8.9 vs. 32.7 conventional).

Analyse Chemischer Reaktionen

Types of Reactions

1-(3-Phenyl-1,2,4-oxadiazol-5-yl)propan-2-amine;hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can yield amine derivatives.

Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the oxadiazole ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxadiazole oxides, while reduction can produce amine derivatives .

Wissenschaftliche Forschungsanwendungen

Antimicrobial Activity

Research indicates that derivatives of 1,2,4-oxadiazoles exhibit significant antibacterial properties. Studies have shown that compounds similar to 1-(3-Phenyl-1,2,4-oxadiazol-5-yl)propan-2-amines demonstrate strong activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli .

Case Study: Antibacterial Efficacy

A study synthesized several oxadiazole derivatives and evaluated their antibacterial activity using the disc diffusion method. Results indicated that certain derivatives showed promising antibacterial effects against Xanthomonas oryzae, suggesting potential agricultural applications .

Anticancer Potential

The anticancer properties of oxadiazole derivatives have been extensively studied. For instance, newer compounds derived from oxadiazoles have shown significant growth inhibition in various cancer cell lines such as SNB-19 and OVCAR-8 . The mechanism of action often involves the modulation of specific protein targets through interactions facilitated by the oxadiazole ring.

Case Study: Anticancer Activity

In a recent investigation, a series of N-Aryl oxadiazoles were synthesized and tested for their anticancer efficacy. One compound demonstrated a percent growth inhibition of over 85% against specific cancer cell lines . This highlights the potential of 1-(3-Phenyl-1,2,4-oxadiazol-5-yl)propan-2-amines in cancer therapeutics.

Applications in Agriculture

The agricultural sector has also seen the application of oxadiazole derivatives as potential agrochemicals. These compounds have been evaluated for their ability to combat plant pathogens and pests.

Case Study: Agricultural Applications

Research has shown that certain 1,2,4-oxadiazole derivatives possess strong antibacterial effects on plant pathogens such as Xanthomonas oryzae pv. This suggests their potential use as biopesticides or fungicides in crop protection strategies .

Summary of Findings

The compound 1-(3-Phenyl-1,2,4-oxadiazol-5-yl)propan-2-amines;hydrochloride exhibits promising applications across various fields:

| Field | Application | Findings |

|---|---|---|

| Medicinal Chemistry | Antibacterial agents | Effective against S. aureus and E. coli |

| Anticancer compounds | Significant growth inhibition in cancer cell lines | |

| Agriculture | Biopesticides | Strong activity against plant pathogens |

Wirkmechanismus

The mechanism of action of 1-(3-Phenyl-1,2,4-oxadiazol-5-yl)propan-2-amine;hydrochloride involves its interaction with specific molecular targets. For instance, it may bind to bacterial enzymes, inhibiting their function and leading to antimicrobial effects . The compound’s structure allows it to interact with various biological pathways, making it a versatile agent in medicinal chemistry .

Vergleich Mit ähnlichen Verbindungen

Structural Modifications and Substituent Effects

The pharmacological and physicochemical properties of 1,2,4-oxadiazole derivatives are highly dependent on substituents. Below is a comparative analysis of key analogs:

Table 1: Substituent Variations and Key Properties

Pharmacological Activity

- Phenyl vs. Methyl Substitution : The phenyl group in the target compound enhances binding to hydrophobic pockets in enzymes (e.g., K-Ras G12C) compared to methyl-substituted analogs, as seen in acrylamide derivatives targeting oncogenic pathways .

- Heterocyclic Substituents : Thiophen-2-yl and furan-2-yl analogs (e.g., CAS 1435804-19-5) exhibit improved solubility but reduced metabolic stability due to increased susceptibility to oxidation .

- Halogenated Derivatives : The 2-chloro-6-fluorophenyl analog (CAS 1435804-21-9) shows higher selectivity in kinase inhibition assays, attributed to electron-withdrawing effects stabilizing ligand-receptor interactions .

Physicochemical Properties

- Solubility : Methyl and heterocyclic substituents (e.g., thiophene) improve aqueous solubility, whereas phenyl and halogenated derivatives favor lipid membranes .

- Stability : Phenyl-substituted oxadiazoles demonstrate superior stability under acidic conditions compared to furan or thiophene analogs .

Toxicity and Hazards

- The target compound shares similar hazard profiles (H302, H315) with analogs like 2-(3-methyl-1,2,4-oxadiazol-5-yl)propan-2-amine HCl, primarily due to amine-related irritancy .

Biologische Aktivität

1-(3-Phenyl-1,2,4-oxadiazol-5-yl)propan-2-amine;hydrochloride is a compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article provides a detailed overview of its biological activity, including antioxidant properties, enzyme inhibition, and anticancer effects based on diverse research findings.

- Chemical Name : 1-(3-Phenyl-1,2,4-oxadiazol-5-yl)propan-2-amine;hydrochloride

- Molecular Formula : C11H13N3O

- Molecular Weight : 203.24 g/mol

- CAS Number : 1098387-73-5

Biological Activity Overview

The biological activities of oxadiazole derivatives, including 1-(3-Phenyl-1,2,4-oxadiazol-5-yl)propan-2-amine;hydrochloride, have been extensively studied. The compound has shown promise in various assays that evaluate its potential as an antioxidant and anticancer agent.

Antioxidant Activity

Research indicates that oxadiazole derivatives exhibit significant antioxidant properties. For instance:

- The compound demonstrated effective free radical scavenging abilities in various assays, including the DPPH (2,2-diphenylpicrylhydrazyl) assay and CUPRAC (cupric ion reducing antioxidant capacity) assay. These assays measure the ability of compounds to neutralize free radicals and reduce metal ions .

Enzyme Inhibition

The compound has also been evaluated for its enzyme inhibitory effects:

- It has shown notable inhibition against various enzymes such as cholinesterases and glucosidase. This suggests potential applications in managing conditions like diabetes and Alzheimer's disease .

Anticancer Activity

One of the most promising aspects of 1-(3-Phenyl-1,2,4-oxadiazol-5-yl)propan-2-amine;hydrochloride is its anticancer potential:

- In vitro studies have demonstrated its efficacy against pancreatic cancer cell lines (e.g., PANC-1). The compound induced apoptotic signaling pathways, which are crucial for cancer cell death .

Case Studies

Several studies have highlighted the significance of oxadiazole derivatives in cancer research:

- Study on Pancreatic Cancer Cells : The compound showed strong anticancer activity with IC50 values indicating effective concentrations for cell growth inhibition.

- Molecular Modeling Studies : Computational approaches confirmed the binding affinity of the compound to target proteins involved in cancer progression, further supporting its potential as a therapeutic agent .

Q & A

Q. What are the key synthetic steps for preparing 1-(3-phenyl-1,2,4-oxadiazol-5-yl)propan-2-amine hydrochloride?

The synthesis typically involves a multi-step process:

- Step 1: Cyclocondensation of nitrile derivatives with hydroxylamine to form the 1,2,4-oxadiazole core .

- Step 2: Functionalization of the oxadiazole ring with a propan-2-amine moiety via nucleophilic substitution or coupling reactions .

- Step 3: Salt formation with hydrochloric acid to enhance stability and aqueous solubility .

Critical parameters include temperature control (60–100°C), solvent selection (e.g., ethanol or DMF), and catalyst use (e.g., palladium for cross-coupling) .

Q. What spectroscopic techniques are used to characterize this compound?

- Nuclear Magnetic Resonance (NMR): H and C NMR confirm proton environments and carbon frameworks, with aromatic protons (7.2–8.1 ppm) and oxadiazole carbons (165–170 ppm) as key markers .

- Mass Spectrometry (MS): High-resolution MS validates the molecular ion peak (e.g., [M+H] at m/z 248.1) and fragmentation patterns .

- Infrared (IR) Spectroscopy: Peaks at 1600–1650 cm (C=N stretching) and 3100–3400 cm (N-H stretching) confirm functional groups .

Q. Why is the hydrochloride salt form preferred in research?

The hydrochloride salt improves:

- Solubility: Enhanced aqueous solubility for in vitro assays (e.g., solubility >10 mg/mL in water) .

- Stability: Reduced hygroscopicity and degradation during storage .

- Bioavailability: Facilitates interaction with biological targets via ionic interactions .

Q. How do structural features influence reactivity and bioactivity?

- 1,2,4-Oxadiazole Core: Electron-deficient ring participates in hydrogen bonding and π-π stacking with biomolecules .

- Phenyl Substituent: Enhances lipophilicity and modulates receptor binding .

- Propan-2-amine Side Chain: Provides a site for derivatization (e.g., alkylation or acylation) .

Advanced Research Questions

Q. How to design experiments to evaluate biological activity?

- Target Selection: Prioritize anti-infective or anticancer targets based on oxadiazole’s known activity .

- In Vitro Assays:

- Antibacterial: Minimum Inhibitory Concentration (MIC) tests against S. aureus and E. coli .

- Anticancer: MTT assays on cancer cell lines (e.g., IC determination) .

- Control Experiments: Compare with structural analogs to isolate the role of the phenyl and amine groups .

Q. How to resolve contradictions in spectroscopic data across studies?

- Case Example: Discrepancies in C NMR shifts may arise from solvent polarity or salt effects.

- Methodology:

Q. What computational tools aid in structural analysis?

- SHELX Suite: For X-ray crystallography refinement to resolve bond lengths and angles (e.g., oxadiazole N-O bond ~1.36 Å) .

- Molecular Docking: AutoDock Vina or Schrödinger Suite to predict binding modes with enzymes (e.g., bacterial dihydrofolate reductase) .

- DFT Calculations: Gaussian or ORCA to optimize geometry and calculate electrostatic potentials .

Q. How to optimize reaction conditions for higher yield and purity?

- Design of Experiments (DoE): Vary temperature, solvent (e.g., ethanol vs. acetonitrile), and catalyst loading .

- Purification: Use flash chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization (ethanol/water) .

- Analytical Monitoring: TLC or HPLC to track reaction progress and impurity profiles .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.